Superior Pharmacokinetic Clearance of (+)-Pentobarbital in Humans vs. S-(-)-Pentobarbital
In a clinical study administering racemic pentobarbital to human subjects, the median plasma clearance of the R-(+)-enantiomer was determined to be 2.58 liters/h. This is a statistically significant 25% faster clearance rate compared to the S-(-)-enantiomer, which exhibited a median clearance of 1.96 liters/h [1]. This difference in systemic clearance is a direct result of stereoselective metabolism and protein binding, and it directly impacts the duration of action and systemic exposure for a given dose.
| Evidence Dimension | Median Plasma Clearance |
|---|---|
| Target Compound Data | 2.58 liters/h |
| Comparator Or Baseline | S-(-)-Pentobarbital: 1.96 liters/h |
| Quantified Difference | 25% greater clearance for R-(+)-enantiomer |
| Conditions | Human subjects after administration of racemic pentobarbital |
Why This Matters
For research applications requiring a shorter-acting or more rapidly eliminated barbiturate, (+)-pentobarbital offers a quantifiable pharmacokinetic advantage over the racemate or the S-(-)-enantiomer.
- [1] Cook, C. E., Seltzman, T. B., Tallent, C. R., Lorenzo, B. J., & Drayer, D. E. (1987). Pharmacokinetics of pentobarbital enantiomers as determined by enantioselective radioimmunoassay after administration of racemate to humans and rabbits. *Journal of Pharmacology and Experimental Therapeutics*, 241(3), 779-785. View Source
